

# Physical and spectral data of (1S)-(+)-Menthyl chloroformate

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## Compound of Interest

Compound Name: (1S)-(+)-Menthyl chloroformate

Cat. No.: B107479

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## In-Depth Technical Guide to (1S)-(+)-Menthyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(1S)-(+)-Menthyl chloroformate** is a chiral chemical compound widely utilized in asymmetric synthesis. As a derivative of (+)-menthol, it serves as a valuable chiral auxiliary, enabling the stereoselective introduction of a menthyloxycarbonyl group. This group can influence the stereochemical outcome of a reaction, facilitating the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive overview of the physical and spectral properties of **(1S)-(+)-Menthyl chloroformate**, along with a detailed experimental protocol for its synthesis.

### Physical and Chemical Properties

The physical and chemical properties of **(1S)-(+)-Menthyl chloroformate** are summarized in the table below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>19</sub> ClO <sub>2</sub>	[1]
Molecular Weight	218.72 g/mol	[1]
CAS Number	7635-54-3	[1]
Appearance	Colorless liquid	
Boiling Point	108-109 °C at 11 mmHg	[2]
Density	1.031 g/mL at 25 °C	[2]
Optical Rotation	[α] <sub>20</sub> /D +83° (c=1 in chloroform)	
Refractive Index	n <sub>20</sub> /D 1.458	[2]
Alternate Name	(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl chloroformate	[1]

## Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of **(1S)-(+)-Menthyl chloroformate**. While specific, verified spectra for the (1S)-(+)-enantiomer are not readily available in the public domain, the following table provides general data for "menthyl chloroformate." It is important to note that apart from chiroptical methods, the spectra for the (+) and (-) enantiomers are expected to be identical.

Spectrum Type	Data	Reference(s)
<sup>1</sup> H NMR	Data not available for the specific (1S)-(+)-isomer.	
<sup>13</sup> C NMR	Data not available for the specific (1S)-(+)-isomer.	
Infrared (IR)	Data not available for the specific (1S)-(+)-isomer.	
Mass Spectrometry (MS)	Data not available for the specific (1S)-(+)-isomer.	

Note: Researchers should perform their own spectral analysis to confirm the identity and purity of **(1S)-(+)-Menthyl chloroformate** before use.

## Experimental Protocols

### Synthesis of (1S)-(+)-Menthyl Chloroformate

The following protocol describes a general method for the synthesis of menthyl chloroformate, adapted for the preparation of the (1S)-(+)-enantiomer from (+)-menthol. This procedure is based on the synthesis of the (-)-enantiomer.[3]

Materials:

- (+)-Menthol
- Triphosgene (bis(trichloromethyl) carbonate)
- Pyridine
- Toluene
- Water
- Brine
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

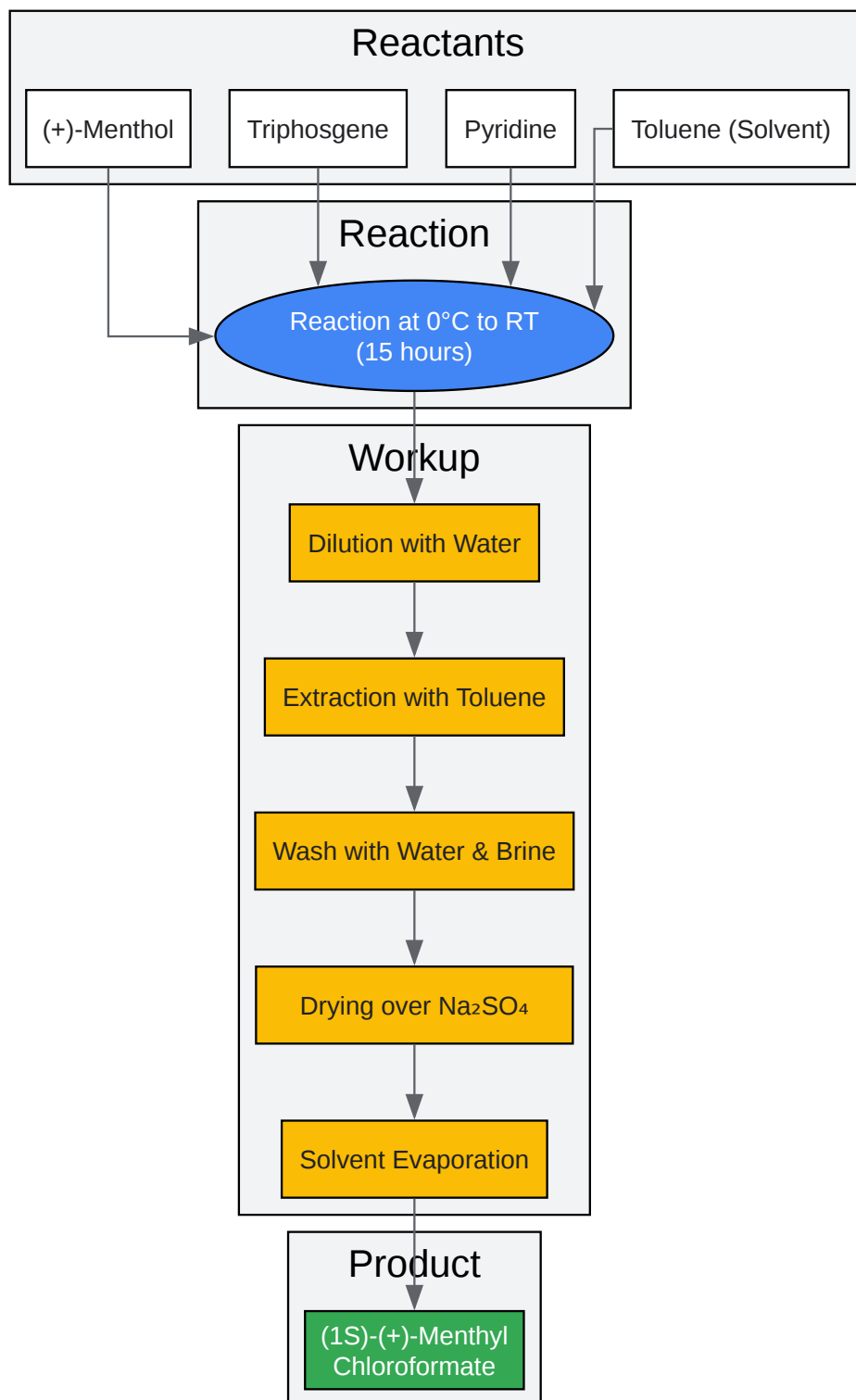
#### Procedure:

- Under an inert atmosphere (e.g., argon), a solution of pyridine in toluene is added dropwise to a stirred solution of triphosgene in toluene at 0 °C.
- The mixture is stirred for 15 minutes at 0 °C.
- A solution of (+)-menthol in toluene is then added slowly to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for 15 hours.
- Following the reaction period, the mixture is diluted with water and extracted with toluene.
- The combined organic layers are washed sequentially with water and brine.
- The organic layer is then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure (in vacuo) to yield **(1S)-(+)-Menthyl chloroformate** as a colorless oil. The product can be used in the next synthetic step without further purification.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **(1S)-(+)-Menthyl Chloroformate**.

## Synthesis of (1S)-(+)-Menthyl Chloroformate

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **(1S)-(+)-Menthyl Chloroformate**.

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